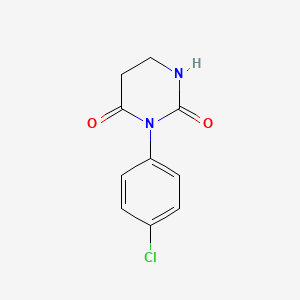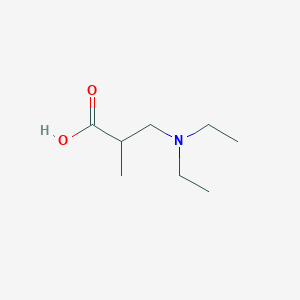![molecular formula C14H18N2O3S B1419006 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione CAS No. 1157388-84-5](/img/structure/B1419006.png)
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione
説明
This compound is an impurity of Cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline ring attached to a thiane ring via an amino group . The tetrahydroquinoline ring carries an oxo group at the 2-position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.37 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), including compounds structurally similar to "4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione", have been extensively studied for their potential therapeutic applications. These compounds have been identified as 'privileged scaffolds' in drug discovery, initially known for their neurotoxicity but later found to have protective effects against Parkinsonism in mammals. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significant potential of THIQ derivatives in anticancer drug discovery. Moreover, these compounds have shown promising activity against various infectious diseases such as malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, and are being investigated for their novel mechanisms of action in various therapeutic areas, including cancer and central nervous system disorders (Singh & Shah, 2017).
Antimalarial Applications
The structural analogs of "4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione" have been explored for antimalarial activities. Compounds like chloroquine, a 4-aminoquinoline, have been repositioned for managing various infectious and noninfectious diseases due to their biochemical properties. Novel compounds based on the chloroquine scaffold have been patented, highlighting the continuous interest in 4-aminoquinolines for therapeutic applications beyond their traditional use in malaria treatment (Njaria et al., 2015).
Anti-HSV and CNS Applications
Studies have also identified 4-oxo-dihydroquinolines, structurally related to the queried compound, as new anti-HSV drugs with good oral bioavailability and plasma clearance. These compounds inhibit both the DNA polymerase of HSV and virus replication in cells, demonstrating their potential as antiviral agents. Additionally, certain derivatives have shown promise in modulating central and peripheral nervous system activities, suggesting their application in treating neurological disorders (Zhang Yi-zh, 2006).
特性
IUPAC Name |
6-[(1,1-dioxothian-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-4-1-10-9-12(2-3-13(10)16-14)15-11-5-7-20(18,19)8-6-11/h2-3,9,11,15H,1,4-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAFDZAFVESPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



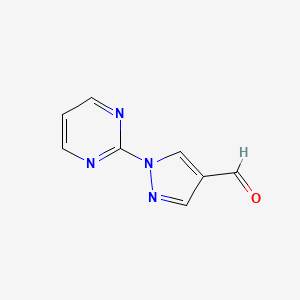

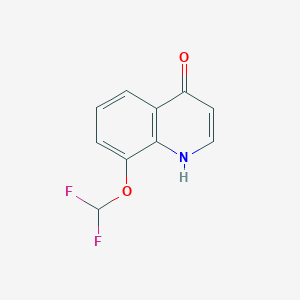

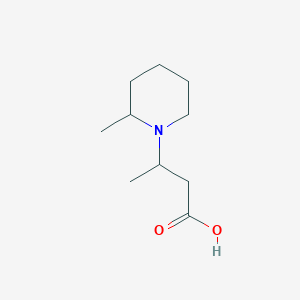
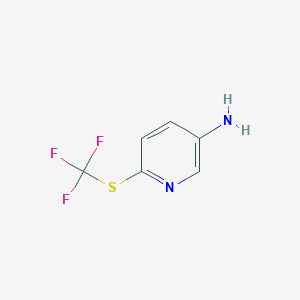
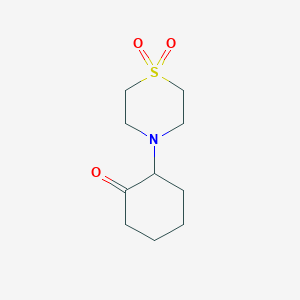
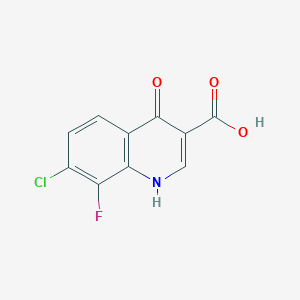
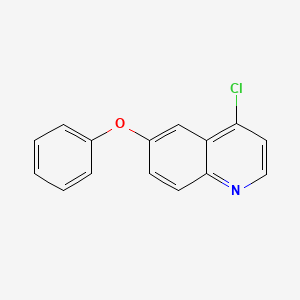
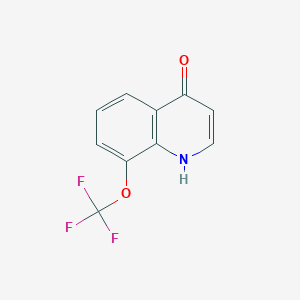
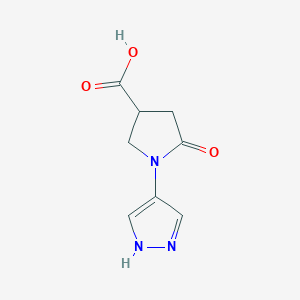
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
